molecular formula C21H17NO5 B14301204 Dimethyl 1-benzoyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate CAS No. 118620-38-5

Dimethyl 1-benzoyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate

Katalognummer: B14301204
CAS-Nummer: 118620-38-5
Molekulargewicht: 363.4 g/mol
InChI-Schlüssel: XRGNWPYYTUJQJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 1-benzoyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate is a complex organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, is characterized by its unique structure, which includes a benzoyl group, a phenyl group, and two ester groups attached to a pyrrole ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 1-benzoyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzoyl chloride with 2-phenylpyrrole-3,4-dicarboxylic acid dimethyl ester in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography may also be employed to enhance efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Dimethyl 1-benzoyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Oxidized pyrrole derivatives.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Substituted esters.

Wissenschaftliche Forschungsanwendungen

Dimethyl 1-benzoyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Dimethyl 1-benzoyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

  • Diethyl 3,4-pyrroledicarboxylate
  • 1-Phenyl-2,5-dimethylpyrrole
  • 1-Benzoyl-2,5-dimethyl-1H-pyrrole-3,4-diyl

Comparison: Dimethyl 1-benzoyl-2-phenyl-1H-pyrrole-3,4-dicarboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research and industrial applications .

Eigenschaften

CAS-Nummer

118620-38-5

Molekularformel

C21H17NO5

Molekulargewicht

363.4 g/mol

IUPAC-Name

dimethyl 1-benzoyl-2-phenylpyrrole-3,4-dicarboxylate

InChI

InChI=1S/C21H17NO5/c1-26-20(24)16-13-22(19(23)15-11-7-4-8-12-15)18(17(16)21(25)27-2)14-9-5-3-6-10-14/h3-13H,1-2H3

InChI-Schlüssel

XRGNWPYYTUJQJP-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CN(C(=C1C(=O)OC)C2=CC=CC=C2)C(=O)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.